[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone
Description
Properties
IUPAC Name |
[3-methyl-4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-10-16(14(18)12-4-2-8-20-12)6-7-17(11)15(19)13-5-3-9-21-13/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLJUNYHYBZBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Active Ester Method (DCCI/HOBt Coupling)
This two-step procedure involves activating thiophene-2-acrylic acid as an active ester followed by coupling with 3-methylpiperazine.
Step 1: Synthesis of Thiophene-2-Acrylic Acid Active Ester
A solution of thiophene-2-acrylic acid (1.54 g, 10 mmol) in tetrahydrofuran (THF, 50 mL) is cooled to 0–5°C. N-Hydroxybenzotriazole (HOBt, 1.7 g, 15 mmol) and dicyclohexylcarbodiimide (DCCI, 3 g, 15 mmol) are added sequentially. The mixture is stirred for 15 minutes to form the active ester.
Step 2: Coupling with 3-Methylpiperazine
A solution of 3-methylpiperazine (10 mmol) and triethylamine (TEA, 2.13 mL, 15 mmol) in THF (50 mL) is added to the active ester. The reaction proceeds at 0°C for 3 hours and at room temperature for 24 hours. After workup (extraction with ethyl acetate, washing with NaHCO₃ and HCl), the crude product is purified via preparative thin-layer chromatography (TLC) to yield the target compound.
Key Data
Mixed Anhydride Method (Ethyl Chloroformate Activation)
This method employs ethyl chloroformate to generate a reactive mixed anhydride intermediate.
Procedure
Thiophene-2-acrylic acid (1.54 g, 10 mmol) is dissolved in THF (30 mL) and cooled to –15°C. N-Methylmorpholine (1 mL, 10 mmol) and ethyl chloroformate (0.95 mL, 10 mmol) are added dropwise. After 10 minutes, a solution of 3-methylpiperazine (10 mmol) in THF (30 mL) is introduced. The reaction is stirred at –15°C for 3 hours and at room temperature for 12 hours. The product is isolated via extraction (ethyl acetate), washed with KHSO₄ and NaHCO₃, and crystallized from ethanol/n-hexane.
Key Data
Direct Acylation of Piperazine with Thiophene-2-Carbonyl Chloride
A one-pot approach using thiophene-2-carbonyl chloride and 3-methylpiperazine under basic conditions.
Procedure
Thiophene-2-carbonyl chloride (2.31 g, 15 mmol) is added to a cold (0–5°C) solution of 3-methylpiperazine (15 mmol) and TEA (3.4 mL, 24 mmol) in dichloromethane (DCM, 150 mL). The mixture is stirred for 3 hours, filtered to remove TEA·HCl, and concentrated. The residue is dissolved in ethyl acetate, washed with HCl and NaHCO₃, and dried over Na₂SO₄. Rotary evaporation yields the crude product, which is recrystallized from ethanol.
Key Data
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Side Reactions
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Dicyclohexylurea (DCU) Formation : A byproduct in DCCI-mediated couplings, removed via filtration.
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Racemization : Observed in mixed anhydride methods, mitigated by maintaining low temperatures.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or borane.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that the incorporation of thiophene into the molecular structure enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies have shown that derivatives with a piperazine core can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study investigated the effects of [3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone on HepG2 (liver cancer) and A549 (lung cancer) cell lines. The compound exhibited:
- IC50 Values :
- HepG2: 25 µM
- A549: 30 µM
These results indicate moderate to high cytotoxicity, suggesting potential as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:
- Absorption : Rapid absorption observed in various animal models.
- Distribution : High tissue distribution noted, particularly in liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mainly excreted via urine.
Toxicological studies are ongoing to assess safety profiles and potential side effects associated with long-term use .
Mechanism of Action
The mechanism of action of [3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on key differences in substituents, molecular properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Electronic Effects: The target compound lacks the sulfinyl or sulfonyl groups seen in lansoprazole and dexlansoprazole , replacing them with a ketone (oxo) group. This substitution may reduce susceptibility to metabolic degradation compared to sulfoxides but could alter redox activity.
Pharmacological Implications :
- Piperazine derivatives are often utilized in CNS-targeting drugs due to their conformational flexibility and ability to cross the blood-brain barrier. The methyl substitution in the target compound’s piperazine ring may sterically hinder interactions with certain receptors compared to unsubstituted analogs .
- In contrast, dexlansoprazole and lansoprazole rely on sulfinyl groups for irreversible proton pump inhibition, a mechanism unlikely to be replicated by the target compound’s ketone functionality .
Synthetic and Stability Considerations :
- The synthesis of the target compound likely involves coupling thiophene carbonyl groups to a modified piperazine core, analogous to methods used for Compound 21 (e.g., nucleophilic substitution or amidation) .
- Thiophene-containing compounds generally exhibit higher thermal stability than benzimidazoles (e.g., lansoprazole), which degrade under acidic conditions .
Toxicological and Safety Profiles :
- While lansoprazole derivatives have well-established safety data, thiophene-based compounds like the target molecule may require further toxicological evaluation, as some sulfur heterocycles are associated with idiosyncratic reactions .
Biological Activity
The compound [3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone, often referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a piperazine ring, which is known for enhancing bioactivity and solubility in biological systems. The presence of thiophene rings contributes to its unique electronic properties, potentially influencing its interaction with biological targets.
Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Effects
Thiophene derivatives have shown promising antimicrobial activity against various pathogens. For instance, compounds similar to this compound were evaluated for their efficacy against bacteria and fungi, demonstrating inhibition of growth in several strains.
Neuroprotective Potential
Recent investigations suggest that thiophene-based compounds may have neuroprotective effects. By inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), these compounds could mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of IDO1, which is involved in tryptophan metabolism and has been linked to various neurological disorders.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes apoptotic pathways in malignant cells, contributing to its antitumor effects.
Case Study 1: Antitumor Efficacy
In a study published in the European Journal of Medicinal Chemistry, a series of thiophene derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications on the thiophene ring enhanced the cytotoxic activity significantly, suggesting a structure–activity relationship that could be exploited for drug development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 7.5 | MCF7 |
| [3-Methyl...] | 4.0 | A549 |
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of thiophene derivatives highlighted their potential in mitigating oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors .
Q & A
Basic: What synthetic routes are available for preparing [3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone, and what are their key challenges?
A common approach involves multi-step condensation and cyclization reactions. For example, thiophene-containing intermediates can be synthesized via Schiff base formation between aldehyde derivatives and amines under acidic conditions, followed by cyclization to form piperazine or thiophenone moieties . Challenges include controlling regioselectivity during substitutions on the thiophene ring and minimizing side reactions (e.g., over-oxidation of sulfur-containing groups). Solvent choice (e.g., ethanol or methanol) and temperature optimization are critical to achieving high yields .
Basic: How can spectroscopic and crystallographic methods elucidate the structure of this compound?
1H/13C-NMR is essential for confirming the connectivity of thiophene and piperazine rings. For instance, thiophene protons typically resonate at δ 6.9–7.9 ppm, while piperazine methyl groups appear as singlets near δ 2.3–3.0 ppm . X-ray crystallography resolves spatial arrangements, such as the planar geometry of the thiophen-2-ylmethanone group and the chair conformation of the piperazine ring . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1680–1710 cm⁻¹ and C-S vibrations at ~650–750 cm⁻¹) .
Advanced: What strategies address contradictions in reported biological activities of similar thiophene-piperazine hybrids?
Discrepancies in bioactivity data often arise from variations in substituent positioning (e.g., 3-methyl vs. 4-methyl on piperazine) or stereochemical outcomes during synthesis. Systematic structure-activity relationship (SAR) studies are recommended, comparing analogs with controlled modifications. For example, replacing the thiophene ring with furan or pyridine alters electronic properties and binding affinity . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets like kinases or GPCRs, guiding experimental validation .
Advanced: How does the electronic environment of the thiophene ring influence reactivity in cross-coupling reactions?
The electron-rich thiophene sulfur facilitates electrophilic substitutions at the α-positions. However, steric hindrance from the 3-methyl group on piperazine may limit accessibility. Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids are feasible but require careful optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to avoid side reactions . DFT calculations (e.g., using Gaussian) can model charge distribution to predict reactive sites .
Basic: What analytical techniques are critical for purity assessment and quantification?
HPLC with UV detection (λ = 254–280 nm) is standard for quantifying purity, leveraging the aromatic thiophene’s strong absorbance. Mass spectrometry (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]+) and detects impurities. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks, with Rf values dependent on polarity differences between the compound and byproducts .
Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?
Thiophene-piperazine hybrids may disrupt microbial membranes via lipophilic interactions or inhibit enzymes like dihydrofolate reductase (DHFR). For example, the thiophen-2-ylmethanone group can chelate metal ions in bacterial active sites, while the piperazine enhances solubility for membrane penetration . Comparative studies with MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, paired with molecular dynamics simulations, validate hypothesized mechanisms .
Advanced: How can computational methods optimize the synthesis pathway to reduce byproducts?
Basic: What safety protocols are recommended for handling this compound in lab settings?
Due to potential sensitization risks from thiophene derivatives, use gloves (nitrile) , goggles , and fume hoods during synthesis. Store in airtight containers away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced: How do crystallographic disorder and polymorphism affect reproducibility in pharmacological studies?
Disordered regions in X-ray structures (e.g., flexible piperazine rings) complicate reproducibility. Variable-temperature XRD and DSC (differential scanning calorimetry) identify polymorphic transitions. For consistent bioactivity, recrystallization from polar aprotic solvents (e.g., DMF) is advised to isolate the thermodynamically stable form .
Advanced: What role do kinetic vs. thermodynamic control play in the formation of regioisomers during synthesis?
Kinetic control favors the less substituted isomer under low-temperature, fast-reaction conditions (e.g., -78°C in THF), while thermodynamic control at higher temperatures (e.g., reflux in toluene) stabilizes the more substituted product via resonance. Monitoring with in-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
